N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-{1-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-{1-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole core substituted with dihydro-1,4-benzodioxin groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-{1-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The starting materials often include 2,3-dihydro-1,4-benzodioxin derivatives and pyrazole intermediates. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-{1-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-{1-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-{1-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin derivatives: These compounds share the dihydro-1,4-benzodioxin core and may have similar chemical properties.
Pyrazole derivatives: Compounds with a pyrazole core that may exhibit similar biological activities.
Uniqueness
N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-{1-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)CARBONYL]PROPYL}-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-oxobutan-2-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O6/c1-2-18(24(30)26-16-4-6-20-22(14-16)34-12-10-32-20)28-8-7-17(27-28)23(29)25-15-3-5-19-21(13-15)33-11-9-31-19/h3-8,13-14,18H,2,9-12H2,1H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXBVKNXWJCCCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCCO2)N3C=CC(=N3)C(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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